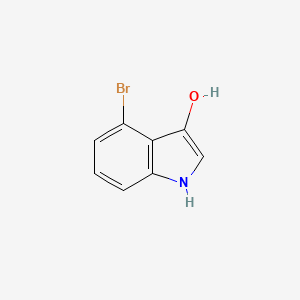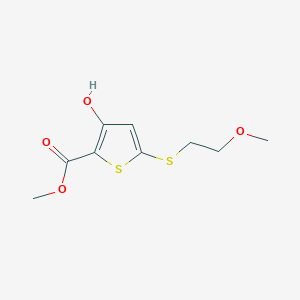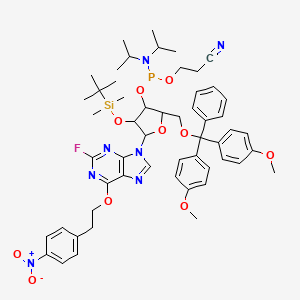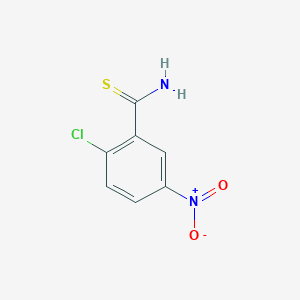
2-(3-Chlorobenzene-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorobenzene-1-sulfonyl)aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with a chlorine atom substituted at the meta position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzene-1-sulfonyl)aniline typically involves a multi-step process. One common method includes the nitration of chlorobenzene to form 3-nitrochlorobenzene, followed by reduction to yield 3-chloroaniline. The final step involves the sulfonylation of 3-chloroaniline with a sulfonyl chloride reagent under basic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorobenzene-1-sulfonyl)aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the sulfonyl group makes the benzene ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Electrophilic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Various substituted aniline derivatives.
Reduction: Reduced forms of the sulfonyl group.
Oxidation: Oxidized forms of the sulfonyl group.
Applications De Recherche Scientifique
2-(3-Chlorobenzene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorobenzene-1-sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in various therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorobenzene-1-sulfonyl)aniline
- 2-(2-Chlorobenzene-1-sulfonyl)aniline
- 2-(3-Bromobenzene-1-sulfonyl)aniline
Uniqueness
2-(3-Chlorobenzene-1-sulfonyl)aniline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Propriétés
Numéro CAS |
61174-33-2 |
|---|---|
Formule moléculaire |
C12H10ClNO2S |
Poids moléculaire |
267.73 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-4-3-5-10(8-9)17(15,16)12-7-2-1-6-11(12)14/h1-8H,14H2 |
Clé InChI |
WJFXKLJDRWCCJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)
![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)








